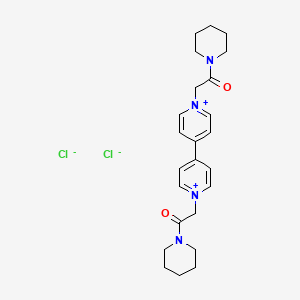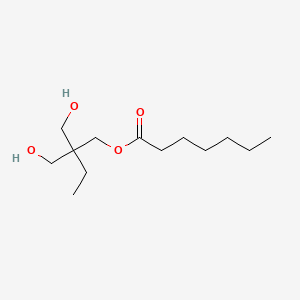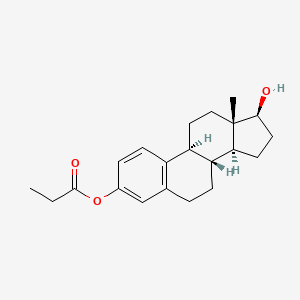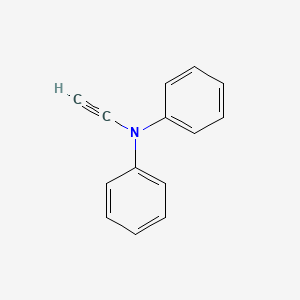
1,1'-Di(pentamethylenecarbamoylmethyl)-4,4'-dipyridylium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by its two pyridyl groups connected through a pentamethylenecarbamoylmethyl bridge, making it a versatile molecule for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride typically involves the reaction of 4,4’-dipyridyl with pentamethylenecarbamoylmethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous or alcoholic solutions of nucleophiles under mild heating.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyridyl derivatives.
Substitution: Formation of substituted pyridyl compounds depending on the nucleophile used.
科学的研究の応用
1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical syntheses.
作用機序
The mechanism of action of 1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium bromide
- 1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium iodide
- 1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium sulfate
Uniqueness
1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride is unique due to its specific chloride ion, which influences its solubility, reactivity, and interaction with other molecules. This makes it particularly suitable for certain applications where chloride ions play a crucial role.
特性
CAS番号 |
4636-79-7 |
|---|---|
分子式 |
C24H32Cl2N4O2 |
分子量 |
479.4 g/mol |
IUPAC名 |
2-[4-[1-(2-oxo-2-piperidin-1-ylethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]-1-piperidin-1-ylethanone;dichloride |
InChI |
InChI=1S/C24H32N4O2.2ClH/c29-23(27-11-3-1-4-12-27)19-25-15-7-21(8-16-25)22-9-17-26(18-10-22)20-24(30)28-13-5-2-6-14-28;;/h7-10,15-18H,1-6,11-14,19-20H2;2*1H/q+2;;/p-2 |
InChIキー |
VJKICDAEGCYPEK-UHFFFAOYSA-L |
正規SMILES |
C1CCN(CC1)C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)N4CCCCC4.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14154828.png)


![6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14154854.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B14154857.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14154865.png)
![6-[(E)-2-phenylethenyl]-9H-purine](/img/structure/B14154869.png)
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14154873.png)
![(1S,3aR)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B14154875.png)



